UCK2-IN-135546734
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Overview
Description
UCK2-IN-135546734 is a novel non-competitive UCK2 inhibitor, suppressing nucleoside salvage in cells both in the presence and absence of DHODH inhibitors.
Scientific Research Applications
UCK2 Role in Cancer Research
The research on uridine-cytidine kinases (UCKs), particularly UCK2, is significant in cancer studies. UCKs are crucial for the phosphorylation of nucleoside analogs used in chemotherapy for cancer treatment. Studies have cloned and characterized two human UCKs, UCK1 and UCK2, essential in this process. UCK2's involvement in the activation of antitumor prodrugs in human cancer cells is particularly notable. For instance, in breast cancer, overexpression of UCK2 correlates with the progression of the disease and poor prognosis, highlighting its potential as a prognostic biomarker (Van Rompay et al., 2001) (Shen et al., 2017).
UCK2 and Hepatocellular Carcinoma
In hepatocellular carcinoma (HCC), UCK2's role is critical. It not only activates antitumor prodrugs but also regulates chemosensitivity. Elevated UCK2 expression in HCC tissues suggests its involvement in early recurrence and poor prognosis of HCC patients. This highlights UCK2 as a novel potential target in HCC therapy (Zhou et al., 2018).
Metabolic and Non-Metabolic Roles in Tumor Progression
UCK2 plays both metabolic and non-metabolic roles in tumor progression. It's a key enzyme in the pyrimidine salvage synthesis pathway and is overexpressed in various cancers. Beyond its catalytic role, UCK2 activates oncogenic signaling pathways such as STAT3 and EGFR-AKT. These insights are pivotal for developing UCK2-mediated cancer chemotherapy strategies (Fu et al., 2022).
UCK2 in Neuroblastoma
UCK2's expression in neuroblastoma cell lines is notably high. Its functional role includes increased metabolism of uridine and cytidine and enhanced cytotoxicity of certain compounds. This expression pattern suggests the potential for targeting neuroblastoma cells selectively with UCK2-dependent pyrimidine analogues (van Kuilenburg et al., 2016).
UCK2 Structure and Drug Activation
The structure of UCK2 has been determined to facilitate the understanding of its role in activating frontline antimetabolite drugs. This knowledge is crucial for developing effective drugs for cancer treatment (Appleby et al., 2005).
Properties
Molecular Formula |
C23H22FN5O2S |
---|---|
Molecular Weight |
451.5204 |
IUPAC Name |
N-(3,5-Dimethylphenyl)-2-(((6-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)thio)acetamide |
InChI |
InChI=1S/C23H22FN5O2S/c1-14-7-15(2)9-18(8-14)26-21(30)12-32-13-29-22-19(11-25-29)23(31)28-20(27-22)10-16-3-5-17(24)6-4-16/h3-9,11H,10,12-13H2,1-2H3,(H,26,30)(H,27,28,31) |
InChI Key |
QSPCTENVINKSOR-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC(C)=CC(C)=C1)CSCN2N=CC3=C2N=C(CC4=CC=C(F)C=C4)NC3=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UCK2-IN-135546734 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.